molecular formula C13H11N3O3 B8794698 4'-Methoxy-4-nitroazobenzene CAS No. 29418-59-5

4'-Methoxy-4-nitroazobenzene

Cat. No.: B8794698
CAS No.: 29418-59-5
M. Wt: 257.24 g/mol
InChI Key: CHGPHWNJICZVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Methoxy-4-nitroazobenzene is a useful research compound. Its molecular formula is C13H11N3O3 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

29418-59-5

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

(4-methoxyphenyl)-(4-nitrophenyl)diazene

InChI

InChI=1S/C13H11N3O3/c1-19-13-8-4-11(5-9-13)15-14-10-2-6-12(7-3-10)16(17)18/h2-9H,1H3

InChI Key

CHGPHWNJICZVNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aqueous KOH (0.3 M, 6 mL) was added to a solution of 14 (0.21 g, 1 mmol) in CH2Cl2 (50 mL). After stirring for 10 min, the precipitate was filtered, washed with cold H2O (10 mL), and dried. The resulting solid was suspended in CH2Cl2 (50 mL) and MeI (150 μL, 2 mmol) was added (see FIG. 25). The mixture was heated for 40 h under reflux and Ar. After cooling to ambient temperature, the mixture was washed with water (20 mL). The organic layer was dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography [SiO2: hexanes/CH2Cl2 (1:1)] resulting in 11 (0.10 g, 52%) as an orange solid. mp=151° C.; FABMS: m/z=258 [M+H]+; 1H-NMR (400 MHz, chloroform-d): δ=3.88 (3H, s), 6.99-7.01 (2H, m), 7.93-7.95 (4H, m), 8.30-8.33 (2H, m); 13C-NMR (100 MHz, CDCl3): δ=55.9, 114.7, 123.3, 124.9, 125.8, 147.2, 148.5, 156.2, 163.5.
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 μL
Type
reactant
Reaction Step Two
Name
Yield
52%

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